1-(Cyclopropylmethyl)piperazine diHydrochloride molecular weight and formula
1-(Cyclopropylmethyl)piperazine diHydrochloride molecular weight and formula
Executive Summary & Strategic Utility
1-(Cyclopropylmethyl)piperazine is a critical pharmacophore in modern medicinal chemistry, serving as a versatile building block for G-protein coupled receptor (GPCR) ligands—specifically Histamine H3 antagonists and Sigma-1 receptor modulators—and various kinase inhibitors (e.g., Volasertib).
The dihydrochloride salt (2HCl) form is the preferred reagent for storage and handling. Unlike the free base, which is a hygroscopic, air-sensitive oil prone to oxidation, the dihydrochloride salt provides a stable, crystalline solid that ensures precise stoichiometric control during synthesis.
This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization required to utilize this compound effectively in drug development pipelines.
Physicochemical Identity
The distinction between the free base and the salt form is a common source of stoichiometric error in scale-up synthesis. The table below consolidates the essential data for accurate calculations.
Table 1: Comparative Physicochemical Data
| Property | Free Base | Dihydrochloride Salt (Standard Reagent) |
| IUPAC Name | 1-(Cyclopropylmethyl)piperazine | 1-(Cyclopropylmethyl)piperazine dihydrochloride |
| CAS Number | 57184-25-5 | 373608-42-5 |
| Molecular Formula | ||
| Molecular Weight | 140.23 g/mol | 213.15 g/mol |
| Appearance | Colorless to yellow oil | White to off-white crystalline solid |
| Solubility | Organic solvents (DCM, MeOH) | Water, Methanol, DMSO |
| Stability | Air/Light sensitive (oxidizes) | Hygroscopic but chemically stable |
Critical Note: When calculating equivalents for reactions, ensure you adjust for the mass difference. Using the salt MW (213.15) as if it were the free base (140.23) results in a 34% under-loading of the amine, leading to incomplete conversion of expensive electrophiles.
Synthetic Methodologies
While direct alkylation with (bromomethyl)cyclopropane is possible, it often suffers from poly-alkylation (formation of quaternary ammonium salts). The Reductive Amination pathway is the industry standard for high-purity synthesis, avoiding over-alkylation and utilizing milder reagents.
Protocol A: Reductive Amination (Preferred)
Mechanism: Condensation of cyclopropanecarbaldehyde with excess piperazine followed by hydride reduction.
Reagents:
-
Substrate: Cyclopropanecarbaldehyde (1.0 equiv)
-
Amine: Piperazine (3.0 - 5.0 equiv) [Note: Excess prevents bis-alkylation]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acid Catalyst: Acetic Acid (1.0 equiv)
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under
, dissolve Piperazine (5.0 equiv) in anhydrous DCM. Add Acetic Acid.[1] -
Addition: Dropwise add Cyclopropanecarbaldehyde (1.0 equiv) at 0°C. Allow to stir at Room Temperature (RT) for 1 hour to ensure complete imine formation.
-
Reduction: Cool back to 0°C. Add STAB (1.5 equiv) in portions. The mild nature of STAB prevents the reduction of the aldehyde prior to imine formation.
-
Quench: Stir overnight at RT. Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). The excess piperazine will remain largely in the aqueous phase or can be removed via high-vacuum distillation if the free base is desired.
-
Salt Formation: To generate the stable dihydrochloride:
-
Dissolve the crude oil in dry Diethyl Ether or Ethanol.
-
Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.
-
Filter the resulting white precipitate and wash with cold ether.
-
Protocol B: Direct Alkylation (Alternative)
Use Case: When aldehyde reagents are unavailable. Requires strict control of stoichiometry.
-
Reagents: Piperazine (excess), (Bromomethyl)cyclopropane,
, Acetonitrile. -
Risk: High probability of generating 1,4-bis(cyclopropylmethyl)piperazine.
Visualizing the Synthetic Logic
Figure 1: The reductive amination pathway minimizes side-products by forming the iminium ion prior to reduction, ensuring mono-alkylation.
Analytical Characterization (Quality Control)
To validate the identity and purity of the synthesized 1-(Cyclopropylmethyl)piperazine diHydrochloride, the following analytical profile should be observed.
Nuclear Magnetic Resonance (NMR)
-
Solvent:
or (Salt form is insoluble in ). -
1H-NMR Key Signals:
- 0.3 - 0.7 ppm (Multiplets, 4H): Characteristic cyclopropyl ring protons (high field).
- 1.0 - 1.1 ppm (Multiplet, 1H): Cyclopropyl methine CH.
-
2.9 - 3.0 ppm (Doublet, 2H): Methylene linker (
). - 3.3 - 3.6 ppm (Broad multiplets, 8H): Piperazine ring protons. Note: In the salt form, these shift downfield compared to the free base due to protonation.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion:
m/z. -
Note: You will observe the mass of the free base cation, not the salt mass.
Titration (Stoichiometry Check)
-
Method: Argentometric titration (using
). -
Purpose: To confirm the "di" hydrochloride status.
-
Target: 2.0 equivalents of
. Deviations indicate incomplete salt formation (monohydrochloride) or excess trapped HCl.
Handling & Stability Guidelines
The dihydrochloride salt is significantly more robust than the free base, but specific precautions are required to maintain analytical standard quality.
-
Hygroscopicity: The salt is hygroscopic. It will absorb atmospheric water, altering the effective molecular weight.
-
Protocol: Weigh quickly in ambient air or weigh inside a glovebox for high-precision kinetics.
-
Storage: Store in a desiccator at 4°C.
-
-
Free Base Liberation: If the free base is required for a reaction (e.g., a nucleophilic substitution in non-polar solvent):
-
Dissolve salt in minimum water.
-
Basify to pH > 12 with 1N NaOH.
-
Extract immediately with DCM.
-
Warning: Do not store the free base for long periods; prepare fresh to avoid N-oxide formation.
-
Therapeutic Applications & Mechanism
1-(Cyclopropylmethyl)piperazine is rarely a drug in itself but is a "privileged structure" in drug design.
Pharmacological Rationale[2][3][4]
-
Metabolic Stability: The cyclopropyl group is a "bio-isostere" for isopropyl or ethyl groups. However, the cyclopropyl ring is metabolically more stable against Cytochrome P450 oxidation than alkyl chains, prolonging the drug's half-life (
). -
Lipophilicity Modulation: It balances water solubility (via the basic nitrogens) with lipophilicity (cyclopropyl), aiding blood-brain barrier (BBB) penetration for CNS targets.
Key Target Classes
-
Histamine H3 Receptor Antagonists: Used in cognitive disorders (e.g., Alzheimer's, ADHD). The piperazine moiety mimics the histamine imidazole.
-
Sigma-1 Receptor Ligands: Neuroprotective agents.
-
Kinase Inhibitors: e.g., Volasertib (PLK1 inhibitor) utilizes this motif to solubilize the dihydropteridinone core.
Figure 2: The structural properties of the compound translate directly to pharmacokinetic advantages in downstream drug candidates.
References
-
Chemical Identification & Physical Data
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5327526, 1-(Cyclopropylmethyl)piperazine.
-
URL:[Link]
-
Synthesis & Salt Formation
- Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference).
-
URL:[Link]
-
Medicinal Chemistry Applications (Volasertib)
- Source: Rudolph, D., et al. (2009). "BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity." Clinical Cancer Research.
-
URL:[Link]
- Source: Sigma-Aldrich (Merck). "1-(Cyclopropylmethyl)
